

# 2-Ethoxytetrahydrofuran: A Versatile Solvent for Modern Organic Synthesis

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## Compound of Interest

Compound Name: 2-Ethoxytetrahydrofuran

Cat. No.: B085397

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Toronto, ON – December 20, 2025 – **2-Ethoxytetrahydrofuran**, a cyclic ether, is emerging as a promising and versatile reaction solvent in the field of chemical synthesis. With its unique physicochemical properties, it offers potential advantages in a variety of organic transformations, serving as a viable alternative to more conventional solvents like tetrahydrofuran (THF). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **2-ethoxytetrahydrofuran** as a reaction solvent.

## Physicochemical Properties

A comprehensive understanding of a solvent's properties is crucial for its effective application. **2-Ethoxytetrahydrofuran** possesses a distinct set of characteristics that make it suitable for a range of reaction conditions.

Property	Value	Reference(s)
CAS Number	13436-46-9	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	116.16 g/mol	[1][3]
Boiling Point	170-172 °C	[3]
Density	0.908 g/mL at 25 °C	[3]
Refractive Index (n <sub>20</sub> /D)	1.414	[3]
Flash Point	16 °C (60.8 °F) - closed cup	

## Safety and Handling

**2-Ethoxytetrahydrofuran** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

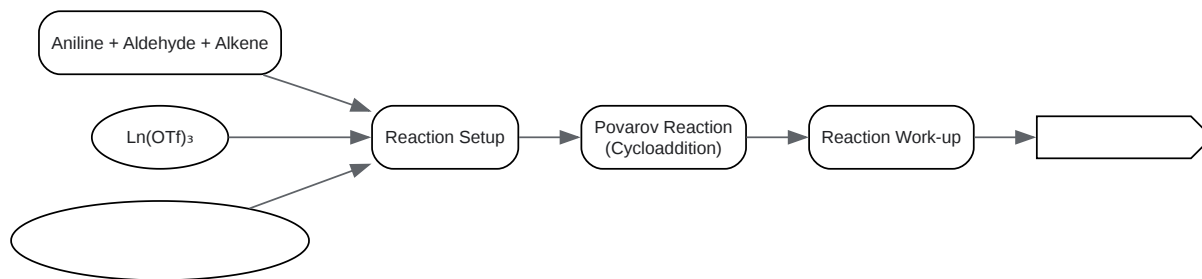
## Applications in Organic Synthesis

While extensive research into the applications of **2-ethoxytetrahydrofuran** as a primary reaction solvent is ongoing, several key transformations have been identified where it plays a significant role.

### Lanthanide(III)-Catalyzed Povarov Reaction

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for the synthesis of tetrahydroquinolines, which are important structural motifs in many biologically active compounds. **2-Ethoxytetrahydrofuran** has been successfully employed as a component in these reactions.

Logical Workflow for Povarov Reaction:



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Caption: General workflow for the Ln(OTf)<sub>3</sub>-catalyzed Povarov reaction.

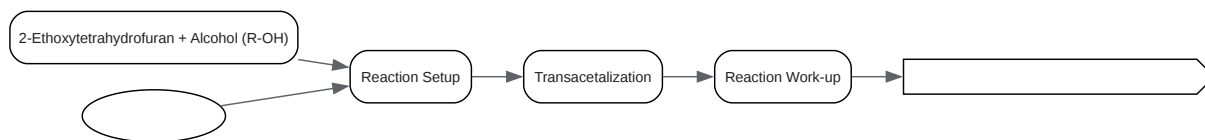
Experimental Protocol (General Procedure):

A solution of the aniline (1.0 equiv.), aldehyde (1.0 equiv.), and **2-ethoxytetrahydrofuran** (as the dienophile component and co-solvent) is prepared. To this mixture, a catalytic amount of a Lanthanide(III) triflate (e.g., Yb(OTf)<sub>3</sub>, Sc(OTf)<sub>3</sub>) is added. The reaction is stirred at a specified temperature (e.g., room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard techniques such as column chromatography. Note: Specific reactant ratios, catalyst loading, and reaction conditions will vary depending on the substrates used.

## Iron(III)-Catalyzed Transacetalization

**2-Ethoxytetrahydrofuran** can serve as a substrate in transacetalization reactions with various alcohols, catalyzed by iron(III) perchlorate. This reaction is useful for the protection of hydroxyl groups or the synthesis of other alkoxy tetrahydrofurans.

Logical Workflow for Transacetalization:



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Caption: General workflow for the Fe(ClO<sub>4</sub>)<sub>3</sub>-catalyzed transacetalization.

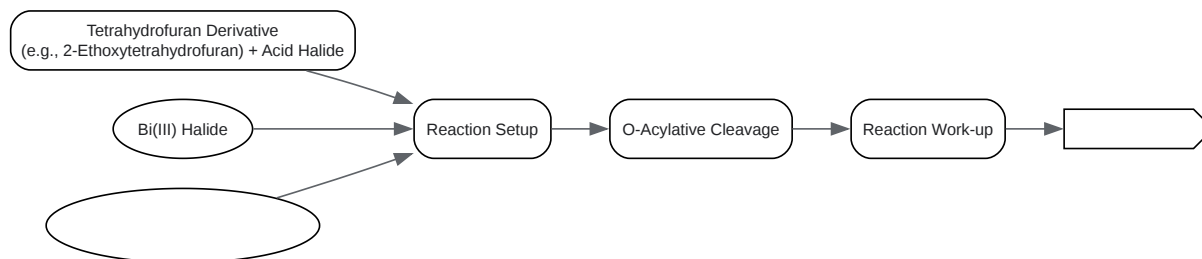
Experimental Protocol (General Procedure):

To a solution of **2-ethoxytetrahydrofuran** (1.0 equiv.) and the desired alcohol (excess) in a suitable inert solvent, a catalytic amount of iron(III) perchlorate is added. The reaction mixture is stirred at a specified temperature until the starting material is consumed, as indicated by TLC or GC-MS. The reaction is then quenched, and the desired 2-alkoxytetrahydrofuran is isolated and purified by distillation or column chromatography. Note: The choice of solvent and reaction conditions may need to be optimized for different alcohol substrates.

## Bismuth(III)-Catalyzed O-Acylative Cleavage of Tetrahydrofurans

**2-Ethoxytetrahydrofuran** has been utilized in studies investigating the quantitative and regioselective O-acylative cleavage of tetrahydrofurans using organic acid halides in the presence of bismuth(III) halide catalysts. This methodology provides an efficient route to functionalized halo-esters.

Logical Workflow for O-Acylative Cleavage:



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Caption: General workflow for Bi(III)-catalyzed O-acylative cleavage.

Experimental Protocol (General Procedure):

To a solution of the tetrahydrofuran derivative (1.0 equiv.) in an inert solvent such as dichloromethane, the organic acid halide (1.0-1.2 equiv.) and a catalytic amount of a bismuth(III) halide (e.g., BiCl<sub>3</sub> or BiBr<sub>3</sub>) are added at room temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the resulting 4-haloalkyl ester is isolated and purified. This protocol has been noted for its mild conditions and quantitative yields. Note: The specific catalyst and reaction time may vary depending on the substrate.

## Comparative Data

While direct, comprehensive comparative studies of **2-ethoxytetrahydrofuran** against other solvents across a wide range of reactions are not yet extensively documented, its properties suggest it can be a valuable alternative to THF, particularly in reactions requiring higher temperatures due to its higher boiling point. The performance of its close analog, 2-methyltetrahydrofuran (2-MeTHF), has been well-studied and provides a useful point of reference.

Solvent	Boiling Point (°C)	Water Solubility	Key Advantages
2-Ethoxytetrahydrofuran	170-172	Soluble	High boiling point allows for a wider range of reaction temperatures.
Tetrahydrofuran (THF)	66	Miscible	Well-established, good solvating power for a wide range of compounds.
2-Methyltetrahydrofuran (2-MeTHF)	80	Partially miscible	Greener alternative to THF, easier workup due to lower water miscibility.

## Conclusion

**2-Ethoxytetrahydrofuran** presents itself as a solvent with significant potential in modern organic synthesis. Its high boiling point and participation in specific catalytic reactions make it a valuable tool for chemists. Further research into its broader applicability as a general reaction solvent is warranted and is expected to uncover new and efficient synthetic methodologies. The provided protocols serve as a foundation for researchers to explore the utility of this promising solvent in their own synthetic endeavors.

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## References

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